molecular formula C9H18N2O4 B11722660 N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide

N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide

Cat. No.: B11722660
M. Wt: 218.25 g/mol
InChI Key: DQLBIPUGRHUUIM-XGEHTFHBSA-N
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Description

N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, formation of the piperidine ring, and subsequent deprotection and functionalization steps. Common reagents used in these reactions include acetic anhydride, methylamine, and various protecting groups such as tert-butyldimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and piperidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-D-lactosamine: Shares structural similarities but differs in the arrangement of hydroxyl groups and the presence of additional functional groups.

    Lacto-N-triaose: Another related compound with a similar backbone but distinct functional groups and biological roles.

Uniqueness

N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide is unique due to its specific arrangement of hydroxyl groups and the presence of a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

N-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-yl]acetamide

InChI

InChI=1S/C9H18N2O4/c1-5(13)10-9-8(15)7(14)6(4-12)3-11(9)2/h6-9,12,14-15H,3-4H2,1-2H3,(H,10,13)/t6-,7+,8+,9+/m1/s1

InChI Key

DQLBIPUGRHUUIM-XGEHTFHBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](CN1C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(CN1C)CO)O)O

Origin of Product

United States

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